尼洛替尼 D6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nilotinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but did not work . Nilotinib is a Bcr-Abl tyrosine kinase inhibitor and works by interfering with signaling within the cancer cell .

Molecular Structure Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations . In silico structure-based molecular docking and in vitro experiments have identified Nilotinib as a potent SMO antagonist .

Chemical Reactions Analysis

The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . On the other hand, work published by Buchwald and coworkers has shown an efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields .

Physical And Chemical Properties Analysis

The chemical formula of Nilotinib is C28H22F3N7O and its molecular weight is 529.52 . It is soluble in DMSO at 16 mg/mL .

科学研究应用

CML 治疗和对伊马替尼的耐药性:尼洛替尼是一种第二代酪氨酸激酶抑制剂,用于治疗 CML,尤其适用于对伊马替尼产生耐药性的患者。它抑制 BCR-ABL,并在干细胞因子 (SCF) 存在下恢复祖细胞对尼洛替尼的反应 (Airiau 等,2013)。

在转移性结直肠癌中的应用:研究发现,尼洛替尼可以抑制人结直肠癌 (CRC) 细胞侵袭并降低小鼠肿瘤模型中的转移潜力,其作用机制是抑制 DDR1 激酶活性。这提示了转移性结直肠癌的一种潜在新治疗策略 (Jeitany 等,2018)。

BCR-ABL 突变的影响:尼洛替尼在 CML-CP(慢性期)患者中的疗效受基线 BCR-ABL 突变的影响。总体反应率较好,但特定突变可能会影响尼洛替尼的疗效 (Hughes 等,2009)。

长期疗效和安全性:长期研究表明,尼洛替尼对伊马替尼失败后的 CML-CP 患者有效,大多数不良事件都是可控的。该研究表明,持续治疗对患者有良好的益处 (Kantarjian 等,2011)。

诱导血管病:研究已将血管内皮细胞确定为尼洛替尼的主要靶位,这与进行性动脉闭塞性疾病 (AOD) 的发生有关 (Hadzijusufovic 等,2017)。

对 ABCB1/P-糖蛋白和心脏毒性的影响:尼洛替尼可以逆转 ABCB1/P-糖蛋白介导的多药耐药性,但会增加多柔比星的心脏毒性,这突出了在联合治疗中使用时需要小心管理 (Zhou 等,2016)。

在帕金森病治疗中的潜力:尼洛替尼通过改变多巴胺代谢、减少炎症和参与替代疾病生物标志物,显示出在帕金森病治疗中的潜在益处 (Pagán 等,2019)。

尼洛替尼和高胆红素血症:一项研究发现 UGT1A1 启动子多态性与尼洛替尼诱导的高胆红素血症风险之间存在关联,表明 UGT1A1 活性抑制和遗传多态性共同作用 (Singer 等,2007)。

作用机制

Target of Action

Nilotinib-d6, also known as Nilotinib, is a selective tyrosine kinase inhibitor . Its primary targets are BCR-ABL kinase, c-KIT, and platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the proliferation of leukemic cell lines .

Mode of Action

Nilotinib-d6 interacts with its targets by binding to the ATP-binding site of BCR-ABL and inhibiting tyrosine kinase activity . This inhibition of tyrosine kinase activity leads to a decrease in the proliferation of leukemic cell lines .

Biochemical Pathways

The action of Nilotinib-d6 affects several biochemical pathways. It inhibits BCR-ABL mediated proliferation of leukemic cell lines . It also modulates the JAK-STAT signaling pathway, as evidenced by the down-regulation of JAK2, IL7, STAM, PIK3CA, PTPN11, RAF1, and SOS1 key genes . This modulation could lead to the up-regulation of cell cycle, proliferation, and differentiation via MAPK and PI3K-AKT signaling pathways .

Pharmacokinetics

Nilotinib-d6 is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . Nilotinib-d6 also regulates hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism .

Result of Action

The molecular and cellular effects of Nilotinib-d6’s action include the reduction of proinflammatory cytokine levels and the modulation of neuroinflammatory responses . It also affects LPS-mediated microglial/astroglial activation in a brain region-specific manner in vivo .

Action Environment

The action, efficacy, and stability of Nilotinib-d6 can be influenced by various environmental factors. Systemic exposure is likely to be more closely related to patient response .

属性

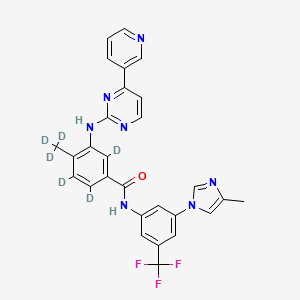

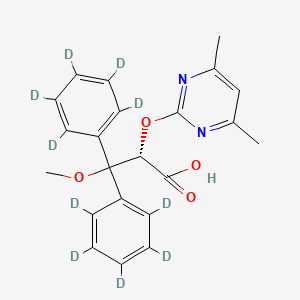

IUPAC Name |

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-AGINCAKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nilotinib-d6 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)